molecular formula C10H9NO B3093947 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 125114-76-3

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B3093947
CAS No.: 125114-76-3
M. Wt: 159.18 g/mol
InChI Key: MEFZMTYUOQFQHF-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic aromatic compound featuring a hydroxyl group at the 1-position and a nitrile group at the 4-position. It is synthesized via the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using sodium borohydride (NaBH₄) in ethanol, yielding an 80% isolated product. Key spectroscopic data include a ¹H NMR (300 MHz, CDCl₃) spectrum with signals at δ 7.62 (d, J = 7.5 Hz), 7.54 (d, J = 7.8 Hz), and 5.28 (t, J = 6.3 Hz), confirming the hydroxylated structure .

Properties

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZMTYUOQFQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized through several methods. One common method involves the treatment of indanone with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI2), followed by dehydration with Amberlyst-15 to yield the desired compound . Another method involves the synthesis from 3-(2-cyanophenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

    Reduction: Formation of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has been investigated for its potential therapeutic effects, particularly in oncology.

Cancer Treatment

Research indicates that compounds similar to this compound exhibit anti-cancer properties by targeting inhibitors of apoptosis proteins (IAPs). The degradation of these proteins can promote apoptosis in cancer cells, making this compound a candidate for treating various cancers, including:

  • Breast Cancer
  • Colon Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer

A patent (WO2010142994A1) outlines the synthesis and application of 2,3-dihydro-1H-indene compounds in cancer therapies, emphasizing their role in inducing apoptosis through IAP inhibition .

Pharmaceutical Formulations

The compound can be formulated for various administration routes:

  • Injectable Dosage Forms : These can include aqueous suspensions or oil suspensions prepared with suitable dispersants and stabilizers.

The formulations may also contain bioavailability modifiers to enhance therapeutic efficacy, indicating the compound's versatility in pharmaceutical development .

Synthesis Pathways

This compound can be synthesized from various precursors. A common synthetic route involves starting materials like 3-(2-cyanophenyl)propanoic acid and other indanone derivatives. The synthesis process is critical for producing the compound at scale for research and therapeutic applications .

Case Study 1: Anti-Cancer Activity

In a study published on the use of indene derivatives for cancer treatment, researchers demonstrated that specific modifications to the indene structure could enhance cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional groups like hydroxyl and nitrile in modulating biological activity .

Case Study 2: Formulation Development

A pharmaceutical company developed an injectable formulation of a related indene compound that showed promising results in preclinical trials for treating acute myeloid leukemia. This formulation utilized a combination of stabilizers and surfactants to ensure solubility and bioavailability, showcasing the practical application of indene derivatives in clinical settings .

Mechanism of Action

The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

  • Structural Difference : The ketone group at the 1-position replaces the hydroxyl group.
  • Synthesis : This compound serves as the precursor to the hydroxylated derivative, synthesized via NaBH₄ reduction .
  • Applications : Primarily an intermediate in organic synthesis. Its molecular weight (157.17 g/mol) is lower than the hydroxylated analog (171.20 g/mol), influencing solubility and reactivity .

(R)- and (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

  • Structural Difference: The hydroxyl group is replaced by an amino group, with stereochemistry (R or S) critical for pharmaceutical applications.
  • Synthesis :
    • Biocatalytic Method : (R)-enantiomer is produced using transaminase enzymes (40°C, 96 hours) with 100% enantiomeric excess and yield, avoiding harsh conditions .
    • Chemical Method : (S)-enantiomer employs α-methylbenzylamine as a chiral auxiliary, requiring protection, reduction, and debenzylation steps .
  • Applications: (R)-enantiomer: Intermediate for Rasagiline (Parkinson’s disease treatment) . (S)-enantiomer: Key precursor for Ozanimod (immunomodulatory drug) .

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives

  • Structural Difference : The indene backbone is replaced by a pyrazole ring.
  • Synthesis : Prepared via a green chemistry approach using K₂CO₃:glycerol deep eutectic solvent at 50°C .
  • Bioactivity :
    • Antioxidant : IC₅₀ values range from 25–100 μg/mL in DPPH assays, indicating moderate free radical scavenging .
    • Antimicrobial : MIC values against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) are in the 50–75 μg/mL range .

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

  • Structural Difference : The nitrile group is replaced by a carboxylic acid.
  • Applications : Used in synthesizing indane-based polymers and ligands for metal-organic frameworks .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Group Synthetic Method Key Applications
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile 171.20 -OH, -CN NaBH₄ reduction Intermediate in organic synthesis
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile 157.17 -C=O, -CN Oxidation of indene derivatives Precursor for hydroxylated/aminated analogs
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile 170.21 -NH₂, -CN Biocatalytic transamination Rasagiline intermediate
2,3-Dihydro-1H-pyrazole-4-carbonitrile ~150–200 (varies by substituent) Pyrazole, -CN Green solvent synthesis Antioxidant/antimicrobial agents

Key Research Findings

  • Synthetic Efficiency: The hydroxylated compound’s synthesis (80% yield) is efficient but less specialized compared to enantioselective biocatalytic methods for amino derivatives .
  • Commercial Availability: The hydroxylated compound is listed as discontinued in some commercial catalogs, while amino derivatives remain in demand for pharmaceutical synthesis .

Biological Activity

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (C₁₀H₉NO) is a bicyclic compound characterized by a hydroxyl group and a carbonitrile group attached to an indene framework. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 159.19 g/mol. Its structural features include:

Property Value
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Functional GroupsHydroxyl (-OH), Carbonitrile (-C≡N)

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biological pathways. The indene backbone provides a rigid structure that enhances its binding affinity to target sites.

Biological Activities

Research has identified several notable biological activities associated with this compound:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Enzyme Interaction Studies

A study focused on the synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using ketoreductases demonstrated its ability to interact with these enzymes effectively. The compound was synthesized with high enantiomeric purity (96.37%) using specific enzyme variants, highlighting its potential for use in enzymatic applications .

Cardioprotective Effects

In vitro evaluations have suggested that derivatives of this compound may possess cardioprotective properties. Compounds derived from similar structures have shown the ability to mitigate doxorubicin-induced cardiotoxicity in cardiac cell lines, indicating a potential therapeutic role .

Case Study 1: Synthesis and Purification

Madhuresh Kumar Sethi et al. conducted a study on the enzymatic synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using various ketoreductase enzymes. The study reported complete conversion of starting materials with high yields and chiral purity .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

Compound Molecular Formula Biological Activity
2,3-Dihydro-1H-indene-4-carbonitrileC₁₀H₉NModerate antimicrobial activity
(S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrileC₁₀H₉NOHigh chiral purity; effective enzyme interaction
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrileC₁₀H₉NOLimited studies; potential for further research

Q & A

Q. What safety protocols are essential for handling 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in laboratory settings?

  • Methodological Answer : Researchers must prioritize respiratory protection (e.g., N95 masks) to avoid inhalation of dust or vapors. Ensure adequate ventilation and use spill containment measures to prevent environmental contamination. Storage requires tightly sealed containers in dry, well-ventilated areas, with resealing after each use to avoid leakage. Personal protective equipment (PPE), including gloves and eye protection, is mandatory due to its classification as a skin/eye irritant (GHS Category 2/2A) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., -OH at ~3,317 cm⁻¹ and -CN at ~2,204 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indene backbone and substituent positions, while LCMS (APCI) confirms molecular weight via [M]⁻ ions. Cross-referencing with databases like PubChem (via InChIKey) ensures structural validation .

Q. How should researchers approach the synthesis of derivatives using this compound as a precursor?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) based on the reactivity of the hydroxy and nitrile groups. For example, the nitrile group can undergo nucleophilic additions, while the hydroxyl group may participate in esterification or etherification. Monitor reactions via TLC (Rf values) and purify using column chromatography with gradients tailored to polarity differences .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR peaks may arise from tautomerism or solvent effects. Use deuterated solvents for consistency and compare experimental data with computational predictions (e.g., DFT calculations for optimized geometries). For ambiguous LCMS fragments, high-resolution mass spectrometry (HRMS) or tandem MS/MS can clarify fragmentation pathways .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites (e.g., electrophilic nitrile carbon or nucleophilic hydroxyl oxygen). Molecular docking studies may predict interactions with enzymatic targets. Software like Gaussian or ORCA, combined with PubChem’s 3D conformer data, enables accurate reactivity profiling .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like stoichiometry, catalyst loading, and reaction time. For example, a fractional factorial design can identify interactions between temperature and solvent polarity. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust conditions dynamically. Scale-up requires parallel microreactor trials to assess heat/mass transfer limitations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

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